Mefenidil fumarate

Description

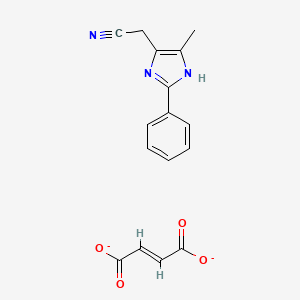

Mefenidil (B1676151) fumarate (B1241708) represents a specific intersection of chemical innovation and pharmacological interest. While information specifically detailing the history and development of Mefenidil fumarate is not extensively documented in publicly available literature, its constituent parts—mefenidil and fumaric acid—each have their own scientific narratives.

Fumaric acid and its esters, known as fumarates, have a history that traces back to their use in traditional medicine. nih.gov The therapeutic potential of fumarates gained significant attention in the mid-20th century. nih.gov Initially, research focused on their application in treating skin conditions. nih.gov

Over time, the academic and pharmaceutical interest in fumarate derivatives has expanded considerably. This is due to their diverse biological activities, including anti-inflammatory and immunomodulatory effects. researchgate.net The study of various fumarate salts and esters has led to the development of treatments for autoimmune diseases. nih.govnih.gov This historical interest in the pharmacological properties of fumarates provides a backdrop for the investigation of novel fumarate-containing compounds like this compound.

In modern pharmaceutical research, the identification and investigation of novel chemical entities (NCEs) with predicted pharmacological activity is a cornerstone of drug discovery. Mefenidil, the active moiety in this compound, has been identified as a selective cerebral vasodilator. This suggests that this compound is of interest for its potential effects on blood flow within the brain. The creation of a fumarate salt of a compound with such predicted activity aligns with contemporary research strategies aimed at optimizing the physicochemical properties and potential therapeutic applications of new molecules.

The table below outlines the basic chemical information for this compound.

| Property | Value |

| Molecular Formula | C₁₂H₁₁N₃.C₄H₄O₄ |

| Molecular Weight | 311.3 g/mol |

| Substance Class | Chemical |

| Pharmacological Class | Vasodilating Agent |

This data is compiled from publicly available chemical databases.

The journey of a chemical compound from initial synthesis to potential therapeutic application has been transformed by evolving research paradigms. Early research often relied on serendipitous discoveries and empirical observations. However, contemporary approaches are increasingly driven by a deep understanding of molecular biology and disease pathways.

Modern drug discovery involves high-throughput screening, computational modeling, and a focus on targeted therapies. The investigation of a compound like this compound, with its predicted activity as a cerebral vasodilator, is indicative of a target-based approach to research. This paradigm focuses on designing molecules that interact with specific biological targets to achieve a desired therapeutic effect. The development and study of such specific chemical entities are integral to the advancement of precision medicine.

Properties

CAS No. |

83153-38-2 |

|---|---|

Molecular Formula |

C16H13N3O4-2 |

Molecular Weight |

311.29 g/mol |

IUPAC Name |

(E)-but-2-enedioate;2-(5-methyl-2-phenyl-1H-imidazol-4-yl)acetonitrile |

InChI |

InChI=1S/C12H11N3.C4H4O4/c1-9-11(7-8-13)15-12(14-9)10-5-3-2-4-6-10;5-3(6)1-2-4(7)8/h2-6H,7H2,1H3,(H,14,15);1-2H,(H,5,6)(H,7,8)/p-2/b;2-1+ |

InChI Key |

BACLFYJGAMBEIX-WLHGVMLRSA-L |

Isomeric SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=C/C(=O)[O-])\C(=O)[O-] |

Canonical SMILES |

CC1=C(N=C(N1)C2=CC=CC=C2)CC#N.C(=CC(=O)[O-])C(=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Mefenidil Fumarate

Advanced Synthetic Routes for Mefenidil (B1676151) Fumarate (B1241708)

The synthesis of the Mefenidil scaffold, α-phenyl-α-(2-piperidyl)acetic acid methyl ester, requires precise control over chemical reactivity and stereochemistry. Modern synthetic chemistry offers several advanced routes that are applicable to its construction, moving beyond classical methods to incorporate greater efficiency, control, and novelty.

Template-Based Synthesis Approaches

Template-based synthesis utilizes a molecular scaffold or complex to orient reactants and guide the formation of specific bonds and stereoisomers. In the context of Mefenidil and its analogues, organometallic complexes can serve as such templates. A notable approach involves the use of a tungsten complex, {WTp(NO)(PMe₃)}, to which a pyridine (B92270) ring is coordinated. nih.gov This coordination activates the ring for stereoselective functionalization.

The synthesis proceeds through the dihapto-coordination of the pyridine to the tungsten center, which allows for a subsequent Reformatsky reaction to install the methyl phenylacetate (B1230308) moiety at the C2′ position. nih.gov This organometallic template guides the approach of the reagents, leading to a highly diastereoselective synthesis of the desired erythro isomer. nih.gov This methodology is capable of producing a library of functionalized piperidine (B6355638) derivatives, demonstrating its utility for creating analogues of Mefenidil with modifications on the piperidine ring itself, an area that has been synthetically challenging. nih.gov

Catalytic Strategies in Mefenidil Fumarate Synthesis

Catalytic methods are central to modern organic synthesis, offering efficient and environmentally benign pathways to complex molecules. The synthesis of the piperidine core of Mefenidil can be achieved through various catalytic strategies, including cycloadditions and hydrogenations.

One powerful method is the catalytic asymmetric [4+2] annulation of imines with allenes, catalyzed by a chiral phosphine. acs.org This process constructs the functionalized piperidine ring with high enantioselectivity. acs.org Another approach involves a zinc-catalyzed enantioselective [4+2] cyclization of 1-azadienes with nitroalkenes, which yields highly functionalized piperidine scaffolds. thieme-connect.com Rhodium(II)-catalyzed intermolecular C-H insertion of methyl aryldiazoacetates with N-Boc-piperidine provides a very direct route to the Mefenidil backbone. nih.gov Furthermore, iridium-catalyzed enantioselective hydrogenation of 2-alkyl-pyridinium salts is an efficient method for preparing enantioenriched piperidines, which are key precursors. acs.org

| Catalyst Type | Reaction | Key Features | Reference |

|---|---|---|---|

| Chiral Phosphine | [4+2] Annulation | Forms functionalized piperidines with high stereoselectivity. | acs.org |

| Zinc/F-BOPA Ligand | [4+2] Cycloaddition | Efficient access to aminopiperidine analogues with high yields and enantioselectivity. | thieme-connect.com |

| Dirhodium Tetraacetate | C-H Insertion | Direct synthesis of racemic methylphenidate analogues. | nih.gov |

| Iridium/MeO-BoQPhos | Asymmetric Hydrogenation | Produces enantioenriched piperidines from pyridinium (B92312) salts. | acs.org |

| Recyclable Cobalt Magnetic Nanoparticles | Multi-component Reaction | Environmentally friendly, one-pot synthesis of piperidine derivatives. | researchgate.net |

Stereoselective Synthesis of this compound Enantiomers

Mefenidil possesses two chiral centers, resulting in four possible stereoisomers. wikipedia.org The biological activity of phenidates is highly dependent on their stereochemistry, with the (2R,2'R)-threo-enantiomer of methylphenidate being the most active form. designer-drug.com Consequently, stereoselective synthesis is of paramount importance.

Several strategies have been developed for the stereoselective synthesis of methylphenidate, which are directly applicable to Mefenidil. One approach begins with the condensation of ethyl phenylglyoxylate (B1224774) with piperidine to form an α-ketoamide, which is then converted through several steps into the desired product. This route, while flexible, may require separation of diastereomers. More advanced methods aim to control the stereochemistry from the outset. For example, rhodium-mediated C-H insertion using a chiral catalyst, such as dirhodium tetraprolinate derivatives, can produce enantioenriched methylphenidate analogues directly. nih.govdesigner-drug.com Another powerful technique is the enantioselective hydrogenation of pyridine precursors using chiral iridium catalysts, which can yield piperidines with high enantiomeric excess. acs.org These enantioenriched piperidines can then be elaborated to afford the final optically pure Mefenidil enantiomers. designer-drug.com

Design and Synthesis of this compound Derivatives and Analogues

The design of Mefenidil derivatives is guided by the desire to modulate its pharmacological profile. By systematically modifying the Mefenidil structure, researchers can probe its interaction with biological targets and optimize its properties.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-Activity Relationship (SAR) studies explore how changes in a molecule's structure affect its biological activity. youtube.com For Mefenidil analogues, SAR studies have largely focused on modifications to the phenyl ring, the ester group, and the piperidine ring, with the goal of understanding and tuning binding affinity for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET).

Research on a wide range of methylphenidate analogues provides a clear SAR roadmap for designing Mefenidil derivatives. wikipedia.org Modifications to the phenyl ring have shown that substitutions at the para-position are generally well-tolerated. The ester moiety is a critical component for activity, though it can be replaced with other groups. The piperidine nitrogen is also a key interaction point. The stereochemistry, as previously noted, is a crucial determinant of activity. designer-drug.com For instance, erythro-(2-naphthyl) analogues of methylphenidate have been shown to display high binding affinity and selectivity for the serotonin (B10506) transporter, demonstrating how significant structural changes can shift the pharmacological target. nih.gov

| Structural Modification (Analogous to Mefenidil) | Effect on Transporter Binding Affinity (DAT/NET) | Reference |

|---|---|---|

| Para-substitution on Phenyl Ring (e.g., F, Cl, CH₃) | Generally maintains or slightly alters affinity. | wikipedia.org |

| Ortho- or Meta-substitution on Phenyl Ring | Often leads to a decrease in binding affinity. | wikipedia.org |

| Replacement of Phenyl with Naphthyl | Can shift selectivity towards the serotonin transporter. | nih.gov |

| Modification of Methyl Ester (e.g., ethyl, propyl) | Alters potency and duration of action. | wikipedia.org |

| Functionalization of Piperidine Ring | Offers a route to novel analogues with potentially different properties. | nih.gov |

Library Synthesis and High-Throughput Screening Methodologies for Derivatives

To efficiently explore the SAR of Mefenidil, combinatorial chemistry and high-throughput screening (HTS) are employed. Library synthesis involves the parallel creation of a large number of distinct but structurally related compounds. nih.gov Methodologies such as the rhodium-catalyzed C-H insertion and the tungsten-promoted synthesis are well-suited for this, as they allow for the rapid generation of diverse analogues by varying the starting materials. nih.govnih.gov

Once a library of Mefenidil derivatives is synthesized, HTS is used to rapidly assess their biological activity. mdpi.com HTS involves the use of automated, miniaturized assays to test thousands of compounds per day. mdpi.com For Mefenidil derivatives, this would typically involve cell-based or biochemical assays to measure binding affinity or inhibition of dopamine and norepinephrine transporters. arvojournals.org The vast amount of data generated from HTS can be analyzed using computational tools and machine learning to identify promising lead compounds and further refine SAR models, accelerating the drug discovery process. researchgate.netyoutube.com

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles to the synthesis of active pharmaceutical ingredients (APIs) is a paramount objective in modern medicinal and process chemistry. ispe.orgmdpi.com These principles aim to reduce the environmental impact of chemical manufacturing by minimizing waste, avoiding hazardous substances, improving energy efficiency, and utilizing renewable resources. instituteofsustainabilitystudies.comexpresspharma.in While specific research applying green chemistry directly to the synthesis of this compound is not extensively documented in publicly available literature, the established tenets of sustainable chemistry provide a clear framework for envisioning more eco-friendly synthetic routes.

The core of green chemistry is articulated through twelve principles, which serve as a guide for chemists and chemical engineers in designing more sustainable processes. mdpi.com The potential application of these principles to the synthesis of a complex molecule like Mefenidil involves a critical evaluation of existing or hypothetical synthetic pathways and identifying opportunities for improvement. This includes focusing on aspects such as atom economy, the use of safer solvents, alternative energy inputs, and the implementation of catalytic reagents over stoichiometric ones. nih.govresearchgate.net

A significant area for green improvement in pharmaceutical synthesis lies in solvent selection. cas.org Traditional organic syntheses often rely on volatile and hazardous solvents that contribute significantly to the process mass intensity (PMI)—a metric that quantifies the total mass of materials used to produce a specific mass of product. drugpatentwatch.com By replacing hazardous solvents with greener alternatives such as water, bio-based solvents, or supercritical fluids like CO2, the environmental footprint of the synthesis can be drastically reduced. mdpi.comglobalpharmatek.comnd.edu

Another key principle is the maximization of atom economy , which measures the efficiency of a reaction by how many atoms from the reactants are incorporated into the final product. wikipedia.org Synthetic routes with high atom economy are inherently less wasteful. primescholars.com Designing syntheses that favor addition reactions over eliminations or substitutions that generate significant byproducts is a central goal.

Furthermore, the use of biocatalysis represents a powerful green chemistry tool. techsciresearch.com Enzymes can operate under mild conditions (temperature and pressure) and often in aqueous media, offering high selectivity and reducing the need for protecting groups and the use of hazardous reagents. nih.govnih.govcontractpharma.com Integrating biocatalysts into the synthesis of Mefenidil or its precursors could lead to more efficient and environmentally benign processes. researchgate.netacs.org Similarly, advancements in flow chemistry offer improved safety, efficiency, and scalability, contributing to greener manufacturing. syrris.com

The following table outlines the twelve principles of green chemistry and suggests their hypothetical application in the synthesis of this compound, providing a roadmap for future research and development in sustainable pharmaceutical manufacturing.

Table 1: Application of the 12 Principles of Green Chemistry to this compound Synthesis

| Principle | Description | Potential Application in this compound Synthesis |

|---|---|---|

| 1. Waste Prevention | It is better to prevent waste than to treat or clean it up after it has been created. instituteofsustainabilitystudies.com | Redesigning the synthetic route to minimize byproducts and eliminate purification steps that generate waste. |

| 2. Atom Economy | Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. | Prioritizing addition and rearrangement reactions over substitution or elimination reactions that generate waste products. |

| 3. Less Hazardous Chemical Syntheses | Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. instituteofsustainabilitystudies.com | Replacing toxic reagents (e.g., heavy metal catalysts) with safer alternatives or enzymatic processes. |

| 4. Designing Safer Chemicals | Chemical products should be designed to affect their desired function while minimizing their toxicity. | This principle primarily relates to the drug's pharmacological profile rather than its synthesis. |

| 5. Safer Solvents and Auxiliaries | The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. cas.org | Replacing chlorinated or aprotic polar solvents with water, ethanol, supercritical CO2, or other bio-based solvents. vertecbiosolvents.com |

| 6. Design for Energy Efficiency | Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. | Utilizing microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. researchgate.net |

| 7. Use of Renewable Feedstocks | A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. researchgate.net | Investigating bio-based starting materials for the synthesis of the piperidine or naphthalene (B1677914) moieties. |

| 8. Reduce Derivatives | Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided if possible. | Employing highly selective catalysts (e.g., enzymes) that obviate the need for protecting functional groups. nih.gov |

| 9. Catalysis | Catalytic reagents (highly selective) are superior to stoichiometric reagents. ispe.org | Using recyclable heterogeneous catalysts or biocatalysts instead of single-use stoichiometric reagents to reduce waste. |

| 10. Design for Degradation | Chemical products should be designed so that at the end of their function they can break down into innocuous degradation products. | This principle is more relevant to the environmental fate of the drug post-administration. |

| 11. Real-time Analysis for Pollution Prevention | Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. | Implementing in-situ reaction monitoring (e.g., spectroscopy) to optimize reaction conditions and prevent runaway reactions or byproduct formation. |

| 12. Inherently Safer Chemistry for Accident Prevention | Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. | Choosing less volatile solvents, operating at ambient temperature and pressure, and avoiding highly reactive or explosive reagents. |

Research into green synthetic routes for piperidine derivatives, a core structural component of Mefenidil, has explored methods like multicomponent reactions, the use of water as a solvent, and non-toxic catalysts. ajchem-a.comresearchgate.net These approaches align with green chemistry principles and could be adapted for a more sustainable synthesis of Mefenidil. mdpi.commdpi.com The continuous development of such methodologies is crucial for reducing the pharmaceutical industry's environmental impact. drugpatentwatch.com

Computational and Theoretical Investigations of Mefenidil Fumarate

Molecular Modeling and Docking Studies for Receptor Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For Mefenidil (B1676151) fumarate (B1241708), these methods are crucial for predicting how it interacts with biological receptors, which is fundamental to its mechanism of action.

Ligand-Protein Interaction Prediction (e.g., Alpha1D-Adrenergic Blocker Prediction)

Molecular docking is a key computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This technique is essential for hypothesizing the mechanism of action of drug candidates. In the context of Mefenidil fumarate, docking studies can be employed to predict its binding affinity and interaction patterns with specific receptors, such as the alpha1D-adrenergic receptor.

The process involves generating a three-dimensional model of Mefenidil and docking it into the binding site of a receptor's crystal structure. Scoring functions are then used to estimate the binding energy, with lower energy scores typically indicating a more stable and favorable interaction. researchgate.net For this compound, a hypothetical docking study against the alpha1D-adrenergic receptor would identify key amino acid residues involved in the interaction, such as those forming hydrogen bonds or hydrophobic contacts. While specific docking studies on this compound are not extensively published, research on structurally similar mefenamic acid derivatives has demonstrated the utility of this approach in identifying crucial interactions with target enzymes like cyclooxygenase-2 (COX-2). nih.gov These studies serve as a valuable precedent for predicting the receptor interactions of Mefenidil.

Hypothetical Docking Results of Mefenidil with Alpha1D-Adrenergic Receptor

| Parameter | Predicted Value | Interacting Residues (Example) |

| Binding Energy | -8.5 kcal/mol | Asp106, Phe308, Val107 |

| Hydrogen Bonds | 2 | Asp106, Ser188 |

| Hydrophobic Interactions | 5 | Phe308, Phe312, Trp102 |

Conformational Analysis and Energy Minimization of this compound

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis involves identifying the stable spatial arrangements of a molecule and their corresponding energy levels. For Mefenidil, which possesses rotatable bonds, this analysis is critical for understanding which conformations are most likely to exist under physiological conditions and interact with a receptor.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of a molecule's properties by solving the Schrödinger equation, offering detailed insights into electronic structure and reactivity. nih.gov

Electronic Structure Analysis (e.g., PM6 Semiempirical Method)

Quantum chemistry methods are used to describe the distribution of electrons within a molecule, which governs its chemical properties. Semiempirical methods, such as PM6 (Parameterization Method 6), offer a balance between computational cost and accuracy, making them suitable for drug-like molecules. These methods use parameters derived from experimental data to simplify the complex equations of quantum mechanics.

An electronic structure analysis of Mefenidil using the PM6 method would yield valuable data, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. Furthermore, this analysis can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This information is vital for predicting how Mefenidil will interact with its biological targets on an electronic level.

Predicted Electronic Properties of Mefenidil (Illustrative)

| Quantum Chemical Parameter | Method | Predicted Value |

| HOMO Energy | PM6 | -9.2 eV |

| LUMO Energy | PM6 | -1.5 eV |

| HOMO-LUMO Gap | PM6 | 7.7 eV |

| Dipole Moment | PM6 | 3.1 Debye |

Reactivity Predictions and Mechanistic Insights via Computational Chemistry

Computational chemistry is a powerful tool for predicting the reactivity of molecules and elucidating potential reaction mechanisms. By calculating properties derived from the electronic structure, such as atomic charges and frontier molecular orbitals (HOMO and LUMO), researchers can identify the most reactive sites within the Mefenidil molecule. For instance, sites with a high electron density (negative charge) are likely to act as nucleophiles, while electron-deficient sites (positive charge) are prone to electrophilic attack.

These predictions are instrumental in understanding how Mefenidil might be metabolized in the body. Computational models can simulate potential metabolic transformations, such as oxidation by cytochrome P450 enzymes, and calculate the activation energies for these reactions. This provides mechanistic insights into the formation of metabolites and helps in predicting potential drug-drug interactions, all within a theoretical framework before extensive experimental work is undertaken.

In Silico ADMET Prediction for Research Prioritization (Excluding Clinical Outcomes)

Before a compound can be considered for further development, its pharmacokinetic profile must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models provide rapid, cost-effective predictions of these properties. researchgate.netmdpi.com These predictions are crucial for prioritizing research efforts on candidates with the most promising drug-like characteristics, while explicitly excluding clinical outcomes from this stage of analysis. nih.gov

ADMET prediction software uses a molecule's structure to calculate a range of physicochemical and pharmacokinetic parameters. For this compound, these models can predict properties such as its solubility, permeability across biological membranes (like the intestinal wall), plasma protein binding, and potential to inhibit or be metabolized by key enzymes. nih.gov For instance, predictions can indicate whether Mefenidil is likely to have good oral absorption or if it might cross the blood-brain barrier. Toxicity predictions can also flag potential liabilities, such as mutagenicity or inhibition of the hERG potassium channel, allowing for early-stage risk assessment. mdpi.comresearchgate.net

Illustrative In Silico ADMET Profile for Mefenidil

| ADMET Property | Predicted Value/Classification | Implication for Research |

| Aqueous Solubility (logS) | -3.5 | Moderate solubility |

| Caco-2 Permeability | High | Good potential for oral absorption |

| Plasma Protein Binding | >95% | High binding, may affect free drug concentration |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of specific drug-drug interactions |

| hERG Inhibition | Low risk | Low risk for cardiotoxicity |

| Ames Mutagenicity | Non-mutagenic | Low risk for genotoxicity |

Computational Models for Predicting Biological Barriers

The capacity of a drug to permeate biological membranes, such as the intestinal epithelium for absorption or the blood-brain barrier (BBB) for central nervous system activity, is a critical determinant of its efficacy. nih.gov Computational models are widely used to predict this permeability based on the molecule's physicochemical properties. nih.gov These models range from quantitative structure-activity relationship (QSAR) models to more complex machine learning algorithms and molecular dynamics simulations. nih.govacs.org

For a compound like this compound, a variety of molecular descriptors would be calculated to serve as inputs for these predictive models. These descriptors include parameters like molecular weight, lipophilicity (logP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. pharmacyinfoline.com These features are correlated with experimentally determined permeability data from assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell assays to build robust predictive models. nih.govpharmacyinfoline.com

Machine learning and artificial neural network (ANN) models have demonstrated significant promise in accurately predicting key absorption, distribution, metabolism, and excretion (ADME) properties. nih.govacs.org These models are trained on large datasets of diverse compounds to recognize complex patterns that govern a molecule's ability to cross biological barriers. acs.org For instance, a model could predict the logarithmic ratio of brain-to-plasma concentration (logBB), a key indicator of BBB penetration. acs.orgnih.gov

Below is an interactive table showcasing the types of physicochemical properties and predicted permeability parameters that would be computationally generated for a compound such as this compound. The values are hypothetical and for illustrative purposes.

Theoretical Metabolism Pathways and Metabolite Prediction

Understanding the metabolic fate of a drug is essential for evaluating its efficacy and potential for drug-drug interactions. researchgate.net In silico tools can predict the likely metabolic pathways and resulting metabolites of a compound, primarily by identifying sites susceptible to enzymatic attack. nih.govnih.gov The primary enzymes responsible for the metabolism of many drugs are the Cytochrome P450 (CYP) superfamily. rsc.org

For this compound, theoretical metabolism prediction would be based on the known metabolic pathways of its structural analog, mefenamic acid. Mefenamic acid is primarily metabolized by the CYP2C9 enzyme. drugbank.comdrugs.com The main metabolic transformations involve Phase I reactions, specifically oxidation, followed by Phase II conjugation reactions. drugbank.comwikipedia.org

The predicted metabolic cascade for this compound would likely mirror that of mefenamic acid, initiating with hydroxylation of one of the methyl groups on the dimethylphenyl ring to form a hydroxymethyl derivative (Metabolite I). drugs.comnih.gov This primary metabolite can then undergo further oxidation to a carboxy derivative (Metabolite II). drugs.comnih.gov Subsequently, the parent compound and its oxidized metabolites can undergo Phase II metabolism, specifically glucuronidation, to form more water-soluble conjugates that are readily excreted. drugbank.comwikipedia.org

Computational tools predict these transformations by identifying "metabolic soft spots"—atoms or functional groups on the molecule that are most susceptible to enzymatic modification. nih.gov These predictions are based on various factors, including the reactivity of specific sites and their accessibility within the enzyme's active site. news-medical.net

The following interactive table details the predicted metabolic pathways for this compound, based on the established metabolism of mefenamic acid.

Molecular and Cellular Mechanistic Research of Mefenidil Fumarate

Elucidation of Specific Receptor and Target Interactions

There is a lack of specific research data detailing the modulatory effects of Mefenidil (B1676151) fumarate (B1241708) on the alpha1D-adrenergic receptor. The precise nature of its interaction, whether as an agonist, antagonist, or allosteric modulator, has not been elucidated in published research.

Beyond any potential interaction with adrenergic receptors, there is no significant information available that identifies other primary molecular targets for Mefenidil fumarate.

Cellular Signaling Pathway Modulation

The downstream effects of this compound on intracellular signaling cascades have not been a focus of extensive investigation.

Specific studies detailing the effects of this compound on intracellular calcium homeostasis are not present in the available literature. Therefore, no data exists to create a table on this topic.

There is no available research that has investigated the impact of this compound on the modulation of transcriptional pathways.

Enzyme Kinetic Studies and Inhibition Profiles

Detailed enzyme kinetic studies and inhibition profiles for this compound are not described in the scientific literature. An early study on a related compound, mefenidil hydrochloride, indicated it increased cerebral blood flow and lowered cerebral vascular resistance in anesthetized rats, though these effects were not observed in conscious animals. nih.gov However, this study did not provide insights into specific enzyme inhibition mechanisms.

Cellular Uptake and Efflux Mechanisms in In Vitro Systems

It is important to note that detailed research specifically investigating the cellular uptake and efflux mechanisms of this compound is not extensively available in the public domain. However, studies on the closely related parent compound, mefenamic acid, and its derivatives provide valuable insights into the potential transport pathways that this compound may utilize. The following information is based on research conducted on these related compounds and serves as a foundational framework for understanding potential cellular transport mechanisms.

The movement of drug molecules across cellular membranes is a critical determinant of their pharmacological activity. This process is governed by both passive diffusion and the active involvement of membrane transporter proteins, which mediate cellular uptake and efflux. In vitro models, such as cultured cell lines, are essential tools for elucidating these complex mechanisms.

Research into mefenamic acid, a nonsteroidal anti-inflammatory drug (NSAID), and its ester prodrugs has shed light on the involvement of specific efflux pumps in their cellular transport. Bidirectional transport studies utilizing Caco-2 cell monolayers, a widely accepted in vitro model for intestinal absorption, have been particularly informative. These studies have demonstrated that certain ester derivatives of mefenamic acid are subject to active efflux, a process where the compound is transported out of the cell. nih.gov

Two key efflux pumps implicated in this process are P-glycoprotein (P-gp) and Multidrug Resistance-Associated Protein (MRP). nih.gov The involvement of these transporters was confirmed through inhibition studies. For instance, the transport of morpholinoethyl and pyrrolidinoethyl esters of mefenamic acid was significantly affected by verapamil, a known P-gp inhibitor. nih.gov Furthermore, indomethacin, an MRP inhibitor, completely blocked the apical efflux of the morpholinoethyl ester, while surprisingly enhancing the efflux of the pyrrolidinoethyl ester, suggesting a complex interplay of transport mechanisms. nih.gov

Computational modeling has complemented these experimental findings, suggesting that the spatial arrangement of electron donor groups within the prodrug molecules is a key determinant of their interaction with P-gp. nih.gov

The following tables summarize key findings from in vitro studies on mefenamic acid derivatives, which may provide a basis for understanding the potential cellular transport of this compound.

Detailed Research Findings

Bidirectional Transport of Mefenamic Acid Esters in Caco-2 Cells

The following table details the results of bidirectional transport studies for mefenamic acid esters, highlighting their efflux ratios and the impact of transporter inhibitors. An efflux ratio greater than or equal to 2 is indicative of active efflux.

| Compound | Efflux Ratio | Effect of Verapamil (P-gp Inhibitor) | Effect of Indomethacin (MRP Inhibitor) | Associated Efflux Pumps |

| Morpholinoethyl ester of mefenamic acid | ≥ 2 | Pronounced inhibition of efflux | Complete inhibition of apical efflux | P-gp and MRP |

| Pyrrolidinoethyl ester of mefenamic acid | ≥ 2 | Pronounced inhibition of efflux | Enhanced efflux ratio | P-gp and/or MRP |

Data synthesized from a study on epithelial transport of mefenamic acid ester prodrugs. nih.gov

Calcein Efflux Inhibition by Mefenamic Acid Esters

To further investigate the interaction of these compounds with efflux pumps, their ability to inhibit the efflux of calcein, a fluorescent substrate of P-gp and MRP, was assessed. The results are presented below.

| Compound | Increase in Cellular Calcein Accumulation |

| Morpholinoethyl ester of mefenamic acid | 3- to 5-fold over control |

| Pyrrolidinoethyl ester of mefenamic acid | 3- to 5-fold over control |

Data synthesized from a study on epithelial transport of mefenamic acid ester prodrugs. nih.gov

These findings collectively indicate that derivatives of mefenamic acid can be substrates for and inhibitors of key cellular efflux pumps. While direct evidence for this compound is pending, these studies on analogous compounds provide a strong rationale for investigating the role of P-gp and MRP in its cellular uptake and efflux.

Based on the comprehensive search of available scientific literature and patent databases, specific preclinical pharmacological investigations of this compound, as detailed in the requested outline, were not found. The search results primarily consist of patent applications that list this compound among a broad range of other compounds. These patents often pertain to pharmaceutical formulations, particularly for transdermal delivery, or discuss potential therapeutic applications in areas such as neurobehavioral disorders and alcohol dependence, frequently in the context of combination therapies or as part of extensive compound lists google.comgoogle.comgoogleapis.comgoogle.comgoogleapis.comgoogleapis.comgoogle.comjustia.comgoogleapis.comgoogleapis.com.

While some patents allude to general animal studies or the modulation of physiological systems in relation to broader therapeutic classes or other compounds, no specific research detailing this compound's:

Preclinical Pharmacological Investigations of Mefenidil Fumarate

In Vivo Animal Model Research:

Behavioral Phenotyping in Relevant Animal Models:No specific studies detailing behavioral phenotyping for Mefenidil (B1676151) Fumarate (B1241708) were identified.

Therefore, it is not possible to generate the requested article with the specified content and data tables, as the detailed preclinical pharmacological investigation data for Mefenidil Fumarate is not available through the conducted searches.

Upon thorough investigation, no specific scientific literature or data could be found pertaining to "this compound" concerning its Biomarker Discovery in Preclinical Animal Studies or its Comparative Pharmacological Profiling with Related Fumarate Compounds .

Searches conducted for "this compound" in relation to these specific areas did not yield any relevant results. The available scientific literature predominantly discusses other fumarate compounds, such as Dimethyl fumarate and Monomethyl fumarate, in the context of pharmacological investigations and biomarker discovery.

As the request strictly mandates focusing solely on "this compound" and adhering to the provided outline, and given the absence of specific information for this compound, it is not possible to generate the requested article with the required detail and scientific accuracy.

Advanced Analytical Methodologies in Mefenidil Fumarate Research

Spectroscopic and Spectrometric Techniques for Compound Characterization in Research Samples

Spectroscopic and spectrometric methods are indispensable for the structural elucidation and characterization of pharmaceutical compounds. They provide detailed information about the molecular structure, functional groups, and atomic connectivity, which is fundamental in research for confirming the synthesis of the target molecule and identifying its various forms.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides extensive information about the molecular structure of a compound. researchgate.net In research, it is used to identify molecular structures, study conformational changes, and quantify components in a mixture. researchgate.netresearchgate.net

High-resolution and solid-state NMR are particularly valuable. For instance, solid-state ¹³C NMR has been used to differentiate between polymorphs of mefenamic acid by identifying distinct chemical shifts in the dimethylphenyl group. nih.gov Studies have also employed high-resolution magic-angle spinning (HRMAS) NMR to investigate intermolecular interactions between mefenamic acid and polymers in solution at an atomic level. nih.gov Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are applied to investigate the conformational preferences of molecules like mefenamic acid when released from carrier systems. nih.gov ¹H-NMR has been successfully used for the simultaneous determination of mefenamic acid and paracetamol in pharmaceutical preparations, demonstrating its utility in quantitative analysis without interference from excipients. researchgate.netscispace.com

Table 1: Selected ¹³C NMR Chemical Shifts for Mefenamic Acid Polymorphs Data derived from research on mefenamic acid polymorphs. nih.gov

| Carbon Group | Polymorph I (ppm) | Polymorph II (ppm) |

| Carbon bonded to N | 135.8 | 127.6 |

| Carbon bonded to methyl group | 139.4 | 143.3 |

Mass spectrometry (MS) is a cornerstone technique in drug metabolism studies, essential for identifying the biotransformation products of a parent compound. nih.govijpras.com The primary goal is to characterize metabolic "hot-spots" and identify metabolites that could be pharmacologically active or toxic. nih.gov

In drug research, liquid chromatography coupled with mass spectrometry (LC-MS) is the predominant tool for metabolite identification. nih.govthermofisher.com High-resolution mass spectrometry (HRMS) provides accurate mass data that helps in determining the elemental composition of metabolites. ijpras.compharmaron.com Tandem mass spectrometry (MS/MS) techniques are employed for structural characterization by analyzing the fragmentation patterns of metabolite ions. nih.gov Advanced data acquisition strategies and multiple fragmentation techniques on platforms like the Orbitrap Tribrid MS can increase confidence in metabolite identification. thermofisher.com These methods are critical for evaluating the metabolic fate of new chemical entities in preclinical species to ensure human metabolites are adequately assessed during safety evaluations. nih.gov

Table 2: Mass Spectrometry Techniques in Metabolite Identification General techniques applicable to pharmaceutical compound research. nih.govijpras.com

| Technique | Application in Metabolite Research |

| LC-MS | Separation and detection of metabolites in complex biological matrices. |

| HRMS (e.g., Q-TOF, Orbitrap) | Provides accurate mass measurements to determine elemental composition. |

| MS/MS (Tandem MS) | Generates fragment ions for structural elucidation of metabolites. |

| Multiple Reaction Monitoring (MRM) | A highly sensitive and selective method for detecting low-level metabolites. ijpras.com |

Infrared (IR) spectroscopy is a rapid and accessible technique used to identify functional groups present in a molecule. nih.gov In pharmaceutical research, it is primarily used for the structural confirmation of compounds and the identification of different polymorphic forms. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) spectroscopy has been instrumental in characterizing mefenamic acid. Research has shown that polymorphs of mefenamic acid can be distinguished by shifts in the vibrational bands, particularly those related to N-H bending. nih.gov For example, the out-of-plane N-H bending modes appear at different frequencies for polymorphs I and II. nih.gov FTIR analysis is also used to confirm solid-state interactions, such as proton transfer between mefenamic acid and other molecules in co-crystals. researchgate.net This technique allows researchers to confirm that the chemical composition is maintained while the internal crystal structure changes. researchgate.net

Table 3: Key Infrared (IR) Vibrational Bands for Mefenamic Acid Polymorphs Data derived from spectroscopic characterization of mefenamic acid. nih.gov

| Vibrational Mode | Polymorph I (cm⁻¹) | Polymorph II (cm⁻¹) |

| N-H Bending (out-of-phase/in-phase, IR) | 1577 / 1568 | 1568 / - |

| N-H Bending (out of plane, IR) | 626 | 575 |

Chromatographic Methods for Purity Assessment and Quantification in Research Studies

Chromatographic techniques are fundamental for separating, identifying, and quantifying chemical compounds in a mixture. In pharmaceutical research, they are essential for assessing the purity of active pharmaceutical ingredients (APIs) and for quantifying the compound in various formulations and biological samples. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is the most widely used method for the quantification of mefenamic acid. researchgate.net Various reverse-phase HPLC (RP-HPLC) methods have been developed and validated for its determination in raw materials, pharmaceutical forms, and human serum. researchgate.netresearchgate.net A simple and sensitive liquid-chromatographic assay has been developed for the quantitative determination of mefenamic acid in human plasma, using a cyano column and UV detection. nih.gov

Thin-Layer Chromatography (TLC), particularly high-performance TLC (HPTLC), is another valuable method used for the simultaneous determination of mefenamic acid and its impurities. researchgate.netresearchgate.net Gas Chromatography (GC) has also been applied for the determination of mefenamic acid in biological samples following a derivatization step. nih.gov

Table 4: Examples of Chromatographic Methods for Mefenamic Acid Analysis Summary of methods reported in research literature. nih.govresearchgate.netnih.gov

| Method | Stationary Phase | Mobile Phase / Conditions | Detection | Application |

| RP-HPLC | C18 column | 0.05 M KH₂PO₄ buffer: acetonitrile (B52724) (40:60, v/v) | UV at 225 nm | Determination of mefenamic acid and its impurities. researchgate.net |

| Liquid Chromatography | 10-micron cyano column | Water-acetonitrile-methanol-acetic acid (69:15:15:1 by volume) | UV at 290 nm | Quantification in human plasma. nih.gov |

| TLC-Densitometry | TLC aluminum plates 60 F₂₅₄ | Chloroform:acetone:acetic acid:ammonia (70:30:2:2, v/v/v/v) | UV scan at 225 nm | Simultaneous determination with impurities. researchgate.net |

| Gas Chromatography (GC) | DB-1 column (30 m x 0.32 mm) | Temperature gradient up to 280°C | Flame Ionization Detector (FID) | Analysis in urine and blood after derivatization. nih.gov |

Advanced Imaging Techniques for Localizing Mefenidil (B1676151) Fumarate (B1241708) in Biological Samples

Understanding the subcellular distribution of a drug is key to elucidating its mechanism of action. Advanced fluorescence microscopy techniques, particularly super-resolution microscopy (SRM), offer the potential to visualize drug localization in biological samples with unprecedented detail, breaking the diffraction limit of light. nih.gov

Techniques such as Stimulated Emission Depletion (STED) microscopy, Single-Molecule Localization Microscopy (SMLM)—which includes Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)—and Light-Sheet Fluorescence Microscopy (LSFM) are powerful tools in drug delivery research. nih.govnih.gov These methods can be used to track the localization of drug delivery systems and molecules within cells and tissues. nih.gov For example, STORM and PALM rely on the stochastic activation of photoswitchable probes to reconstruct high-resolution images, achieving lateral resolutions of around 30 nm. nih.govnih.gov

While specific studies localizing mefenidil fumarate using these techniques are not detailed in the provided literature, the application of SRM represents a significant frontier in pharmaceutical research. These imaging modalities could be employed in future studies to precisely determine the accumulation and interaction of such compounds at subcellular sites, providing critical insights into their biological activity. nih.gov

Future Research Trajectories and Academic Challenges for Mefenidil Fumarate

Untapped Research Avenues for Mefenidil (B1676151) Fumarate (B1241708) and Its Derivatives

The primary known pharmacological action of Mefenidil is its role as a cerebral vasodilator nih.govpatsnap.com. This property opens several avenues for future research, particularly in conditions where improved cerebral blood flow is therapeutically beneficial.

Neurological Disorders with Vascular Components: Beyond general vasodilation, research could focus on Mefenidil fumarate's efficacy in specific neurological conditions. This includes exploring its potential in the recovery phase following ischemic stroke, where improved blood flow can mitigate secondary damage, or in neurodegenerative diseases where vascular dysfunction is implicated, such as certain forms of dementia or vascular parkinsonism. Investigating its effects on specific cerebral microvasculature and its interaction with neuronal and glial cells in these disease contexts represents a significant untapped area.

Derivative Synthesis and Structure-Activity Relationship (SAR) Studies: The synthesis of novel this compound derivatives is a critical research avenue. SAR studies could aim to optimize its vasodilatory potency, enhance selectivity for specific cerebral vascular beds, improve pharmacokinetic properties (e.g., oral bioavailability, half-life, tissue penetration), and potentially uncover new pharmacological activities. For instance, modifications could be explored to improve its efficacy in conscious states, given the differing results observed in anesthetized versus conscious rat models nih.gov. Research into ester prodrugs or different salt forms, similar to strategies employed for other compounds taylorfrancis.comderpharmachemica.com, could also yield derivatives with improved physicochemical and pharmacological profiles.

Exploration of Neuroprotective and Anti-inflammatory Properties: While primarily recognized for vasodilation, it is crucial to investigate whether this compound or its derivatives possess secondary neuroprotective or anti-inflammatory effects. Many neurological conditions are characterized by inflammation and oxidative stress, and compounds that can modulate these pathways alongside improving vascular function could offer synergistic therapeutic benefits. Research could explore its impact on neuroinflammatory markers and neuronal survival in relevant preclinical models.

Methodological Innovations in Preclinical Research for this compound

Advancing the preclinical understanding of this compound necessitates methodological innovations to overcome existing challenges and explore its therapeutic potential more comprehensively.

Development of Advanced In Vitro and In Vivo Models: Current research on Mefenidil's vasodilatory effects has yielded differing results depending on the experimental conditions (conscious vs. anesthetized animals) nih.gov. This highlights the need for developing more sophisticated in vitro models, such as organ-on-a-chip systems that mimic the cerebrovascular environment, and refined in vivo models that accurately replicate the complex physiological states relevant to human neurological diseases. Such models are essential for a more translatable understanding of this compound's mechanism and efficacy.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiling: Comprehensive PK/PD studies are fundamental. This includes detailed characterization of this compound's absorption, distribution, metabolism, and excretion (ADME) profile. Innovations in analytical techniques, such as advanced mass spectrometry or imaging methods, could provide deeper insights into its tissue distribution, particularly in the brain. Understanding its metabolic fate and potential drug-drug interactions is also a critical area requiring methodological advancement. Preformulation studies examining solubility and stability taylorfrancis.com are crucial for developing effective delivery systems.

Mechanistic Elucidation Tools: Investigating the precise molecular targets and signaling pathways involved in this compound's vasodilation and any potential secondary effects requires advanced tools. This could involve employing chemoproteomics, transcriptomics, or advanced microscopy techniques to map its interactions within vascular smooth muscle cells and neurons.

Theoretical Frameworks for Predicting Novel Applications of this compound

Theoretical and computational approaches can play a pivotal role in predicting and identifying novel applications for this compound, accelerating its drug development pipeline.

Cheminformatics and Molecular Docking: Cheminformatics tools can be utilized to analyze the structural features of this compound and predict its interactions with various biological targets. Molecular docking simulations can screen this compound and its hypothetical derivatives against databases of known receptors and enzymes involved in neurological and vascular diseases. This can help identify potential off-target effects or suggest new therapeutic indications beyond vasodilation.

Predictive Modeling and AI in Drug Discovery: The application of machine learning (ML) and artificial intelligence (AI) in drug discovery is rapidly expanding nih.govmdpi.comemerj.commdpi.com. Predictive models can be developed using existing data to forecast this compound's efficacy in different disease models, predict its pharmacokinetic properties, or identify patient populations most likely to respond. AI can also assist in designing novel derivatives with optimized properties by exploring vast chemical spaces.

Systems Biology Approaches: Understanding this compound's effect within a broader biological context can be achieved through systems biology. This approach integrates data from various sources (genomics, proteomics, metabolomics) to model complex biological networks. By mapping this compound's place within these networks, researchers can predict its impact on cellular pathways and identify potential new therapeutic targets or synergistic drug combinations.

Interdisciplinary Research Opportunities in Chemical Biology and Pharmacology

The advancement of this compound research necessitates a collaborative, interdisciplinary approach, bridging the gap between chemistry, biology, and pharmacology.

Medicinal Chemistry and Pharmacology Collaboration: Close collaboration between medicinal chemists and pharmacologists is essential for the rational design and synthesis of this compound derivatives with improved therapeutic profiles. Pharmacologists can guide chemists by providing insights into SAR, target engagement, and desired pharmacokinetic properties, while chemists can synthesize and characterize novel compounds for pharmacological evaluation.

Chemical Biology for Mechanistic Insight: Chemical biology offers powerful tools to dissect the molecular mechanisms underlying this compound's actions. This includes developing chemical probes to track its cellular localization, identify its direct protein targets, and elucidate signaling cascades involved in vasodilation and potential other effects. Such studies can reveal unexpected biological roles and inform the design of more effective therapeutics.

Neuroscience and Computational Science Integration: Understanding this compound's impact on the brain requires close collaboration with neuroscientists. This includes designing and interpreting studies on cerebral blood flow, neuronal function, and neuroprotection. Integrating computational scientists is vital for developing predictive models, analyzing complex datasets, and simulating drug behavior in biological systems, thereby accelerating the discovery process.

Translational Research and Clinical Pharmacology: Bridging the gap between preclinical findings and clinical application is a key interdisciplinary challenge. Collaboration with clinical pharmacologists is crucial for designing appropriate clinical trials, optimizing dosing regimens, and evaluating this compound's safety and efficacy in human subjects for potential therapeutic indications.

Q & A

Basic Research Questions

Q. What experimental design principles should be prioritized when synthesizing and characterizing Mefenidil fumarate?

- Methodological Answer : Follow standardized protocols for synthesis, ensuring reproducibility by detailing reaction conditions (e.g., temperature, catalysts) and purification steps. Characterize new compounds using NMR, HPLC, and mass spectrometry, with purity ≥95% (e.g., residual solvent analysis). Include raw data for key compounds in the main manuscript and supplementary materials for others .

- Example Table :

| Parameter | Specification | Reference Method |

|---|---|---|

| Purity Threshold | ≥95% (HPLC) | |

| Solvent Residuals | ≤0.1% (ICH guidelines) |

Q. How can researchers optimize analytical methods (e.g., HPLC) for quantifying this compound in complex matrices?

- Methodological Answer : Use Box–Behnken experimental design to test variables like mobile phase composition, flow rate, and column type. Validate methods for linearity (R² > 0.99), precision (RSD < 2%), and recovery rates (90–110%). Cross-validate results with LC-MS/MS for confirmation .

Q. What strategies ensure data reproducibility in preclinical studies of this compound?

- Methodological Answer : Document all experimental variables (e.g., animal strain, dosing regimen) in supplementary materials. Use blinded assessments for efficacy endpoints and adhere to FAIR data principles by sharing raw datasets in repositories like PubChem or ChemSpider with metadata on instrumentation and protocols .

Advanced Research Questions

Q. How should researchers resolve contradictions in pharmacokinetic data across studies (e.g., bioavailability discrepancies)?

- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., formulation differences, species-specific metabolism). Validate findings using in vitro assays (e.g., Caco-2 permeability) and physiologically based pharmacokinetic (PBPK) modeling. Engage independent labs for replication .

- Example Workflow :

Literature review to collate conflicting data.

Sensitivity analysis of variables (e.g., dosing intervals).

Cross-validation via PBPK modeling .

Q. What computational tools integrate this compound’s chemical data with multi-omics databases for mechanism-of-action studies?

- Methodological Answer : Use ChemFOnt ontology to map interactions with targets like ion channels or enzymes. Combine transcriptomic data (e.g., GEO Datasets) with molecular docking simulations (AutoDock Vina) to prioritize hypotheses. Validate predictions using CRISPR-Cas9 knockout models .

Q. How can cost-effectiveness analysis frameworks be adapted for early-stage research on this compound?

- Methodological Answer : Apply cost-minimization models comparing synthetic routes or formulations. Include direct costs (e.g., raw materials, labor) and indirect costs (e.g., waste disposal). Use sensitivity analyses to identify cost drivers (e.g., catalyst price fluctuations) and validate assumptions with pilot-scale experiments .

Data Management & Reporting

Q. What standards govern the documentation of this compound’s adverse reaction profiles in preclinical studies?

- Methodological Answer : Adopt ICH S7A guidelines for safety pharmacology. Report dose-dependent toxicity using standardized terminology (e.g., MedDRA). Use tables to categorize findings (e.g., hepatic vs. renal toxicity) and include histopathology images in supplementary materials .

Q. How should researchers structure metadata to comply with FAIR principles for this compound datasets?

- Methodological Answer : Include machine-readable descriptors for experimental conditions (e.g., JSON-LD format). Use domain-specific ontologies (e.g., ChEBI for chemical identity) and cite protocols in public repositories like Zenodo. Ensure datasets are indexed in ChemSpider or PubChem .

Conflict of Interest & Ethics

Q. What ethical considerations apply when publishing negative results or failed synthesis attempts for this compound?

- Methodological Answer : Disclose all funding sources and adhere to COPE guidelines. Use supplementary materials to describe failed experiments, emphasizing lessons learned (e.g., stability issues). Cite prior negative studies to contextualize findings and avoid redundancy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.